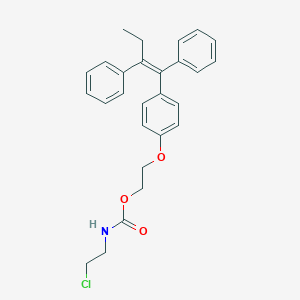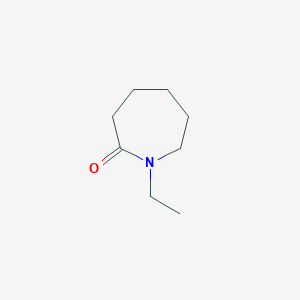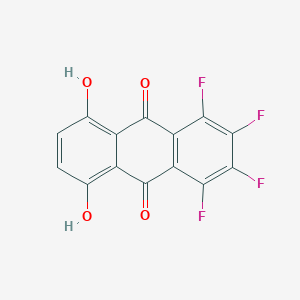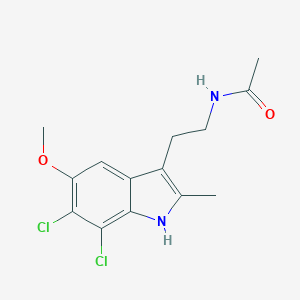
N-Chloroethyl-dbpe-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloroethyl-dbpe-carbamate (CECB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a powerful tool for studying biochemical and physiological processes. CECB is a carbamate derivative of 2,2'-dipyridylamine (dbpa) and is synthesized by reacting dbpa with chloroethyl isocyanate.
Mécanisme D'action
The mechanism of action of N-Chloroethyl-dbpe-carbamate is not well understood, but it is believed to involve the formation of complexes with metal ions in biological systems. These complexes may interfere with various biochemical and physiological processes, leading to the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of tumor growth. These effects are believed to be due to the formation of complexes with metal ions in biological systems, which can interfere with various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Chloroethyl-dbpe-carbamate is its versatility in various scientific research applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-Chloroethyl-dbpe-carbamate. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the study of the mechanism of action of this compound, which can provide insights into its potential as a therapeutic agent. Additionally, the use of this compound as a tool for studying metal ion transport and metabolism in biological systems is an area of interest for future research.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has gained significant attention in the field of scientific research due to its potential as a powerful tool for studying biochemical and physiological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into this compound can provide valuable insights into its potential as a therapeutic agent and its role in metal ion transport and metabolism in biological systems.
Méthodes De Synthèse
The synthesis of N-Chloroethyl-dbpe-carbamate involves the reaction of dbpa with chloroethyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.
Applications De Recherche Scientifique
N-Chloroethyl-dbpe-carbamate has been used in various scientific research applications, including bioinorganic chemistry, analytical chemistry, and medicinal chemistry. In bioinorganic chemistry, this compound has been used as a ligand to form complexes with metal ions, which can be used as catalysts for various reactions. In analytical chemistry, this compound has been used as a reagent for the detection of metal ions in complex mixtures. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
Propriétés
Numéro CAS |
104691-76-1 |
|---|---|
Formule moléculaire |
C27H28ClNO3 |
Poids moléculaire |
450 g/mol |
Nom IUPAC |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C27H28ClNO3/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)31-19-20-32-27(30)29-18-17-28/h3-16H,2,17-20H2,1H3,(H,29,30)/b26-25- |
Clé InChI |
WBVGVPAUUQPWMR-QPLCGJKRSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)NCCCl)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
Synonymes |
N-(2-chloroethyl)-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate N-chloroethyl-DBPE-carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)



